

# Clinical Evidence from Meta-Analyses and Cohort Studies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Abacavir Sulfate

CAS No.: 188062-50-2

Cat. No.: S516705

Get Quote

The table below summarizes key findings from major studies and meta-analyses on abacavir and cardiovascular risk.

| Study / Analysis                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                       | Study Design & Population | Key Findings on Cardiovascular Risk |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------|-------------------------------------|
| <b>Dhillon et al. (2018) Meta-Analysis</b> [1]   Systematic Review & Meta-analysis 16 studies on recent ABC exposure   <b>Summary Relative Risk (sRR): 1.61</b> (95% CI: 1.48-1.75) • Higher risk in ART-naive: sRR 1.91 (1.48-2.46) • Risk remained elevated after adjusting for confounders (smoking, prior CVD, etc.)     <b>D:A:D Study (2008)</b> [1]   Prospective Cohort 33,347 participants   <b>Recent use RR: 1.90</b> (1.47-2.45) <b>Cumulative use (per year) RR: 1.14</b> (1.08-1.21)     <b>D:A:D Study (2016)</b> [1]   Prospective Cohort 49,717 participants   <b>Current use RR: 1.98</b> (1.72-2.29)     <b>REPRIEVE Trial Analysis (2025)</b> [2]   Longitudinal Cohort Analysis 7,769 participants (low-moderate CVD risk)   <b>vs. Never exposed:</b> • <b>Former ABC use HR: 1.62</b> (1.11-2.37) • <b>Current ABC use HR: 1.41</b> (1.03-1.93) |                           |                                     |

## Proposed Mechanisms of Cardiovascular Toxicity

The association between abacavir and CVD is biologically plausible. A leading hypothesis suggests that abacavir, a guanosine analogue, interferes with purinergic signalling pathways [3] [4].

## Detailed Experimental Protocols for Key Findings

- **In Vivo Model (Intravital Microscopy):** Studies used male C57BL/6 wild-type or *P2rx7* knockout mice. Clinical concentrations of abacavir were administered, and leukocyte-endothelial cell interactions (rolling flux, velocity, adhesion) were quantified in real-time using intravital microscopy [3].
- **In Vitro Flow Chamber Assay:** Human endothelial cells and leukocytes were studied under flow conditions simulating blood vessels. Abacavir's effect on leukocyte adhesion to endothelial cells was measured, with specific roles of receptors probed using pharmacological blockers [3] [4].
- **Flow Cytometry:** Used to measure the surface expression of Mac-1 (an integrin critical for leukocyte adhesion) on human leukocytes after exposure to abacavir [3].
- **Receptor Blockade Studies:** In both mouse models and in vitro assays, the specific ATP-P2X7 receptor was blocked using antagonists or genetically ablated in knockout mice to confirm its essential role in the observed pro-inflammatory effects [3].

The diagram below illustrates this proposed mechanism, which centers on the activation of ATP-P2X7 receptors on leukocytes, leading to vascular inflammation—a critical step in atherosclerosis.

## Proposed Mechanism of Abacavir Cardiovascular Toxicity



[Click to download full resolution via product page](#)

## Implications for Clinical Practice and Research

- **Clinical Practice:** Given the accumulated evidence and availability of safer alternatives, major guidelines now relegate abacavir to an alternative option or recommend against its use for most adults [5] [2].
- **Future Research:** Further investigation is needed to fully understand the risk from long-term cumulative exposure and the precise molecular mechanisms [1] [5]. The clinical community is shifting towards ART regimens that optimize long-term cardiovascular health [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Risk of cardiovascular disease associated with exposure to ... [pmc.ncbi.nlm.nih.gov]
2. Effects of antiretrovirals on major adverse cardiovascular ... [sciencedirect.com]
3. An Explanation for the Cardiovascular Effect of Abacavir? [pubmed.ncbi.nlm.nih.gov]
4. Abacavir induces platelet-endothelium interactions by ... [sciencedirect.com]
5. Global “expiration” of abacavir in adults with HIV [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Clinical Evidence from Meta-Analyses and Cohort Studies].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b516705#abacavir-cardiovascular-risk-meta-analysis-studies>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)